molecular formula C22H31N3O3S2 B10946192 N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide

N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide

Cat. No.: B10946192
M. Wt: 449.6 g/mol
InChI Key: LQEJZZTWOWMGCL-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide is a complex organic compound characterized by the presence of an adamantyl group, a tetrahydrofuranylmethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, while the tetrahydrofuranylmethyl group is incorporated via a nucleophilic substitution reaction. The final step involves the formation of the benzenesulfonamide moiety through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s stability and binding affinity, while the sulfonamide moiety can interact with enzymes or receptors. The compound may inhibit specific pathways or enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H31N3O3S2

Molecular Weight

449.6 g/mol

IUPAC Name

1-[4-(1-adamantylsulfamoyl)phenyl]-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C22H31N3O3S2/c26-30(27,25-22-11-15-8-16(12-22)10-17(9-15)13-22)20-5-3-18(4-6-20)24-21(29)23-14-19-2-1-7-28-19/h3-6,15-17,19,25H,1-2,7-14H2,(H2,23,24,29)

InChI Key

LQEJZZTWOWMGCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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